molecular formula C15H12O5 B14557544 (2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate CAS No. 62119-07-7

(2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate

Cat. No.: B14557544
CAS No.: 62119-07-7
M. Wt: 272.25 g/mol
InChI Key: BZDGAAZMPDIRED-UHFFFAOYSA-N
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Description

(2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate typically involves the condensation of indene derivatives with acetic anhydride under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield, often involving advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced indene derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it may serve as a probe or reagent to study various biochemical pathways.

Industry: In the industrial sector, the compound may be used in the production of polymers, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which (2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.

Comparison with Similar Compounds

    Indene: A parent compound with similar structural features.

    Indanone: Another related compound with a ketone functional group.

    Indole: A structurally related compound with a nitrogen atom in the ring.

Uniqueness: (2-Oxo-1H-indene-1,3(2H)-diylidene)dimethanylylidene diacetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity.

Properties

CAS No.

62119-07-7

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

[3-(acetyloxymethylidene)-2-oxoinden-1-ylidene]methyl acetate

InChI

InChI=1S/C15H12O5/c1-9(16)19-7-13-11-5-3-4-6-12(11)14(15(13)18)8-20-10(2)17/h3-8H,1-2H3

InChI Key

BZDGAAZMPDIRED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C1C2=CC=CC=C2C(=COC(=O)C)C1=O

Origin of Product

United States

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